REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:21][CH3:22])[CH2:4][NH:5][C:6]1[C:11]([NH:12][CH2:13][C:14](OCC)=[O:15])=[CH:10][CH:9]=[C:8]([O:19][CH3:20])[N:7]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.O=[Mn]=O>[CH3:1][O:2][CH:3]([O:21][CH3:22])[CH2:4][N:5]1[C:14](=[O:15])[CH:13]=[N:12][C:11]2[CH:10]=[CH:9][C:8]([O:19][CH3:20])=[N:7][C:6]1=2 |f:1.2.3|
|
Name
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ethyl N-[2-{[2,2-bis(methyloxy)ethyl]amino}-6-(methyloxy)-3-pyridinyl]glycinate
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(CNC1=NC(=CC=C1NCC(=O)OCC)OC)OC
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Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
64 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0.8 g
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Type
|
catalyst
|
Smiles
|
O=[Mn]=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
107.5 (± 2.5) °C
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Type
|
CUSTOM
|
Details
|
the reaction was stirred for 18 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to room temperature
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Type
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FILTRATION
|
Details
|
The reaction was filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
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Type
|
WASH
|
Details
|
washed with water
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Type
|
EXTRACTION
|
Details
|
The organic extract
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Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
added to a silica column which
|
Type
|
WASH
|
Details
|
was then eluted with 0-100% ethyl acetate in hexane affording the desired compound (0.78 g, 78%)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
COC(CN1C2=C(N=CC1=O)C=CC(=N2)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |